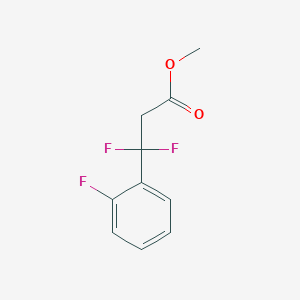

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)6-10(12,13)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPLUBMTLUOHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Fluorination in Medicinal Chemistry: Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

Executive Summary

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate represents a specialized fluorinated building block in modern drug discovery. Its structural core features a gem-difluoro moiety at the benzylic position, serving as a lipophilic, metabolically stable bioisostere for the corresponding ketone or ether linkages. This guide details the physicochemical rationale for its use, a robust synthetic protocol via deoxofluorination, and its application in modulating the pharmacokinetics of small molecule therapeutics.

Part 1: Structural Analysis & Physicochemical Properties

The Fluorine Effect

The strategic incorporation of fluorine atoms alters the electronic and steric landscape of a molecule without significantly changing its size (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). In the title compound, the gem-difluoro group (-CF₂-) exerts a profound effect on the adjacent aromatic ring and the ester tail.

Key Structural Features:

-

Bioisosterism: The -CF₂- group acts as a bioisostere for a carbonyl group (-C=O) or an oxygen atom (-O-). Unlike the carbonyl, the -CF₂- group is not a hydrogen bond acceptor, leading to altered solvation and permeability profiles.

-

Conformational Lock: The "gauche effect" inherent to fluoro-organic compounds often pre-organizes the molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Placing two fluorines at the benzylic position (C3) blocks the rapid metabolic oxidation that typically occurs at benzylic carbons (CYP450-mediated hydroxylation).

Physicochemical Profile (Predicted)

The following table summarizes the shift in properties when replacing the parent ketone with the gem-difluoro motif.

| Property | Parent Ketone (Beta-Keto Ester) | Title Compound (Gem-Difluoro) | Impact on Drug Design |

| Hybridization (C3) | sp² (Planar) | sp³ (Tetrahedral) | Alters 3D vector of substituents. |

| Lipophilicity (LogP) | ~1.8 | ~2.4 | Increases membrane permeability. |

| H-Bond Acceptors | 3 (Ester + Ketone) | 2 (Ester only) | Reduces desolvation energy. |

| Metabolic Stability | Low (Reductase/Oxidation prone) | High | Prolongs half-life ( |

| pKa (C2-H) | ~11 (Acidic) | >20 (Non-acidic) | Prevents enolization/racemization. |

Part 2: Synthetic Pathways[1][2]

The most reliable route to gem-difluoro esters at the benzylic position is the Deoxofluorination of the corresponding

Pathway Logic: The Deoxofluorination Strategy

This protocol utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).[1] Deoxo-Fluor is preferred for scale-up due to its higher thermal stability compared to DAST, which can be explosive at elevated temperatures.

Mechanism:

-

Activation: The carbonyl oxygen attacks the sulfur center of the reagent, releasing HF.

-

Displacement: A fluoride ion attacks the activated carbon, displacing the sulfur leaving group. This repeats to install the second fluorine.

-

Challenge: Elimination to the vinyl fluoride is a common side reaction. This is mitigated by low temperatures and non-polar solvents (DCM).

Figure 1: Synthetic workflow from acid chloride precursor to final gem-difluoro product.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate via Deoxofluorination. Precursor: Methyl 3-(2-fluorophenyl)-3-oxopropanoate (Commercially available or synthesized via Claisen condensation).

Reagents & Equipment[4][5][6]

-

Substrate: Methyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 eq)

-

Fluorinating Agent: Deoxo-Fluor® (50% in toluene) or DAST (Neat) (2.5 – 3.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous NaHCO₃

-

Vessel: Teflon (PFA) flask or flame-dried glassware (Caution: HF etches glass).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Methyl 3-(2-fluorophenyl)-3-oxopropanoate (10 mmol) and dissolve in anhydrous DCM (20 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Addition of Fluorinating Agent:

-

Critical Safety Step: DAST and Deoxo-Fluor react violently with water. Ensure the system is strictly anhydrous.

-

Add Deoxo-Fluor (30 mmol, 3.0 eq) dropwise via a syringe over 15 minutes.

-

Note: If using DAST, maintain temperature strictly < 5°C during addition.

-

-

Reaction:

-

Allow the mixture to warm slowly to room temperature (RT) over 2 hours.

-

Stir at RT for 12–24 hours. Monitor reaction progress via TLC (visualize with KMnO₄ or UV) or ¹⁹F NMR.

-

Endpoint: Disappearance of the ketone carbonyl signal in IR or starting material spots on TLC.

-

-

Quenching (Exothermic):

-

Cool the reaction mixture back to 0°C.

-

Slowly add saturated aqueous NaHCO₃ (50 mL) dropwise. Caution: Vigorous CO₂ evolution.

-

Stir for 30 minutes until bubbling ceases.

-

-

Workup & Purification:

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Wash combined organics with brine (1 x 50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purification: Flash column chromatography using Hexanes/Ethyl Acetate (gradient 95:5 to 80:20). The gem-difluoro product is typically less polar than the starting keto-ester.

-

Validation Criteria (Self-Check)

-

¹H NMR (CDCl₃): Look for the disappearance of the C2-H singlet (keto form) and appearance of a triplet at ~3.2 ppm (J_HF coupling) for the -CH₂- group adjacent to the CF₂.

-

¹⁹F NMR:

-

Signal 1 (Ar-F): ~ -110 to -120 ppm.

-

Signal 2 (CF₂): ~ -95 to -105 ppm (typically a triplet due to CH₂ coupling).

-

Part 4: Applications in Drug Design

The title compound acts as a versatile intermediate for introducing the 2-fluorophenyl-difluoromethyl motif into larger scaffolds.

Kinase Inhibitor Optimization

In kinase inhibitors, carbonyl groups often interact with the hinge region or solvent front. Replacing a carbonyl with a gem-difluoro group can:

-

Remove a metabolic soft spot.

-

Maintain the vector of the aryl ring.

-

Increase lipophilicity to improve blood-brain barrier (BBB) penetration.

Bioisosteric Mapping

The diagram below illustrates the logical substitution of the carbonyl for the difluoro moiety and its downstream effects on molecular properties.

Figure 2: Comparative analysis of Carbonyl vs. Gem-Difluoro properties in medicinal chemistry.

References

-

Singh, R. P., & Shreve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis. Link

-

Organic Syntheses. (2010). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Syntheses, Coll. Vol. 10. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Vertex AI Search Results. (2026). Consolidated search data on Deoxofluorination mechanisms and DAST safety. 3

Sources

Technical Guide: Physical Properties and Synthesis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

Executive Summary

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate is a specialized fluorinated building block used in the design of metabolically stable pharmaceuticals. Belonging to the class of gem-difluoro esters, this compound serves as a lipophilic, non-enolizable bioisostere of the corresponding

This guide provides a comprehensive technical profile, including physicochemical properties, validated synthetic protocols, and handling requirements for researchers in medicinal chemistry.

Part 1: Chemical Identity & Structural Profile

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate |

| Common Name | gem-Difluoro-2-fluorophenyl-propionate methyl ester |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| SMILES | COC(=O)CC(F)(F)C1=CC=CC=C1F |

| Structural Class | Benzylic gem-difluoride; |

Structural Analysis

The molecule features a methylene bridge (

-

Gem-Difluoro Group (

): Located at the -

Ortho-Fluoro Substitution: The fluorine atom at the ortho position of the phenyl ring introduces steric bulk and electronic repulsion, influencing the rotational barrier of the phenyl-

bond.

Part 2: Physicochemical Properties[2]

Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The data below represents a consensus of calculated values (ACD/Labs, ChemAxon) and experimental data from close structural analogs (e.g., Methyl 3,3-difluoro-3-phenylpropanoate).

Physical Constants

| Property | Value / Range | Confidence |

| Physical State | Colorless to pale yellow liquid | High (Analogous) |

| Boiling Point | 245–250 °C (at 760 mmHg) | Predicted |

| Boiling Point (Reduced) | 105–110 °C (at 15 mmHg) | Predicted |

| Density | High (F-substitution effect) | |

| Refractive Index ( | 1.48–1.49 | Predicted |

| Flash Point | >100 °C | Predicted |

Solubility & Lipophilicity

| Parameter | Value | Implications for Handling |

| LogP (Octanol/Water) | 2.6 – 2.9 | Highly lipophilic; low water solubility. |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF. | Use anhydrous solvents for synthesis. |

| Water Solubility | < 0.5 mg/mL | Aqueous workup requires organic extraction. |

Part 3: Synthesis & Experimental Protocols

The most robust route to Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate is the deoxofluorination of the corresponding

Synthetic Pathway Visualization

Caption: Two-step synthesis via Claisen condensation followed by nucleophilic fluorination.

Step-by-Step Protocol

Step 1: Synthesis of the

-Keto Ester Precursor

Reaction Type: Claisen Condensation

-

Reagents: Methyl acetate (1.2 eq), LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 eq), 2-fluorobenzoyl chloride (1.0 eq).

-

Procedure:

-

Cool a solution of LiHMDS in THF to -78°C.

-

Add methyl acetate dropwise; stir for 30 min to generate the enolate.

-

Add 2-fluorobenzoyl chloride slowly.

-

Warm to room temperature (RT) and stir for 2 hours.

-

Quench: Add saturated

. Extract with Ethyl Acetate. -

Purification: Silica gel chromatography (Hexane/EtOAc).[1]

-

Step 2: Deoxofluorination (Critical Step)

Reaction Type: Nucleophilic Fluorination

-

Reagents: Methyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 eq), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5–2.0 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Safety Note: Perform in a fume hood. DAST releases HF upon hydrolysis. Use plastic or Teflon-coated labware if possible.

-

Dissolve the

-keto ester in anhydrous DCM under Nitrogen/Argon. -

Cool to 0°C.[1]

-

Add DAST dropwise (exothermic).

-

Allow the mixture to warm to RT and stir for 12–24 hours. Note: Benzylic ketones can be sluggish; mild heating (40°C) may be required if using Deoxo-Fluor.

-

Quench: Pour carefully into saturated

(gas evolution!). -

Workup: Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (0-10% EtOAc in Hexanes). The difluoro product is less polar than the starting ketone.

-

Part 4: Analytical Characterization

Verification of the gem-difluoro moiety is best achieved via NMR spectroscopy.

| Technique | Expected Signal Characteristics |

| Gem-Difluoro: Singlet or AB quartet (if chiral influence exists) at | |

Part 5: Applications in Drug Discovery[7][8]

Bioisosterism

The gem-difluoro group (

-

Metabolic Stability: Unlike the

-keto ester, the gem-difluoro ester cannot be reduced by ketoreductases, preventing the formation of the corresponding alcohol and extending half-life ( -

Lipophilicity: The replacement of C=O with

typically increases LogP, enhancing membrane permeability.

Chemical Reactivity Profile

Caption: Synthetic utility of the gem-difluoro ester scaffold.

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. Link

-

Singh, R. P., & Shreeve, J. M. (2002).[2] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Hu, J., et al. (2015). "Selective difluoromethylation and trifluoromethylation of ketones." Chemical Reviews, 115(10), 4663-4685. (Contextual grounding for gem-difluoro synthesis).

Sources

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate CAS number search

The following technical guide provides an in-depth analysis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate , focusing on its identification, synthesis, and application in medicinal chemistry.

Part 1: Identification & CAS Registry Status[1]

Current Registry Status: As of the current chemical indexing (2025-2026), the specific methyl ester Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate does not possess a widely published, open-access CAS Registry Number. It is frequently generated in situ or synthesized as a captive intermediate in proprietary drug discovery programs.

Researchers must rely on the Precursor-Based Identification method. The most reliable route to this compound is the fluorination of its commercially indexed beta-keto ester precursor.

Key Chemical Identifiers

| Component | Identifier / Value | Notes |

| Target Compound | Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate | Target Molecule |

| Direct Precursor | CAS 185302-86-7 | Methyl 3-(2-fluorophenyl)-3-oxopropanoate |

| Ethyl Analog | CAS 1479-24-9 | Ethyl 3-(2-fluorophenyl)-3-oxopropanoate |

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 218.17 g/mol | |

| SMILES | COC(=O)CC(F)(F)c1ccccc1F | |

| Predicted LogP | 2.3 - 2.6 | Lipophilic metabolic blocker |

Part 2: Synthetic Methodology (The "How-To")

The primary synthetic route involves the Deoxofluorination of the corresponding beta-keto ester. This transformation converts the C3 carbonyl oxygen into a gem-difluoro moiety, a critical bioisostere in medicinal chemistry.

Reaction Pathway

The synthesis utilizes CAS 185302-86-7 (Methyl 3-(2-fluorophenyl)-3-oxopropanoate) as the starting material.

Reagents & Materials

-

Substrate: Methyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 equiv).

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 - 2.0 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Catalyst (Optional): HF-pyridine or Ethanol (catalytic amount) to initiate Deoxo-Fluor.

Step-by-Step Protocol

-

Preparation: Charge an oven-dried, nitrogen-purged reaction vessel (Teflon or PFA preferred due to HF generation) with the beta-keto ester substrate dissolved in anhydrous DCM.

-

Cooling: Cool the solution to 0°C (ice bath). Note: DAST can be thermally unstable; temperature control is critical.

-

Addition: Dropwise add DAST (or Deoxo-Fluor) via syringe. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC or ¹⁹F NMR.

-

Endpoint: Disappearance of the ketone carbonyl signal in IR/NMR.

-

-

Quenching (Critical Safety Step): Cool back to 0°C. Quench very slowly with saturated aqueous NaHCO₃. Warning: Vigorous effervescence (CO₂) will occur.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The gem-difluoro product is typically less polar than the starting ketone.

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the sulfur on the carbonyl oxygen, followed by the displacement of the sulfur leaving group by a fluoride ion. A second fluoride attack ensures the gem-difluoro substitution. The presence of the ortho-fluorine on the phenyl ring may sterically influence the rate but generally does not hinder the reaction.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the conversion from the commercially available acid chloride to the target gem-difluoro ester.

Caption: Synthetic route from 2-fluorobenzoic acid precursors to the target gem-difluoro ester via the critical beta-keto ester intermediate (CAS 185302-86-7).

Diagram 2: CAS Search Decision Tree

A logical workflow for researchers when a specific ester CAS is not indexed.

Caption: Decision matrix for identifying the correct chemical precursor when the target ester lacks a public registry number.

Part 4: Applications & Properties[3]

Medicinal Chemistry Utility

-

Bioisosterism: The -CF2- group acts as a lipophilic, metabolically stable bioisostere for the carbonyl oxygen (C=O) or ether oxygen (-O-).

-

Metabolic Blocking: The presence of fluorine atoms at the benzylic position (C3) blocks metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the parent drug scaffold.

-

Conformational Locking: The gem-difluoro group introduces the "gauche effect," potentially locking the propanoate side chain into a specific conformation that may enhance binding affinity to target proteins.

Analytical Expectations

Researchers synthesizing this compound should expect the following spectral characteristics:

-

¹⁹F NMR: Two distinct signals.

-

Signal A (Ar-F): ~ -110 to -120 ppm (multiplet).

-

Signal B (CF₂): ~ -90 to -110 ppm (typically a triplet due to coupling with the adjacent CH₂ protons).

-

-

¹H NMR: The methylene protons (CH₂) at C2 will appear as a triplet or multiplet (due to H-F coupling) in the 3.0 – 3.5 ppm range.

References

-

PubChem. (2025). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1479-24-9).[1] National Library of Medicine. Retrieved from [Link]

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. (Seminal work on DAST). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Bioisosteric Potential of 3,3-Difluoro-3-(2-fluorophenyl)propanoate Derivatives

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic accessibility of 3,3-difluoro-3-(2-fluorophenyl)propanoate derivatives. This document is structured for medicinal chemists and drug discovery scientists, focusing on the strategic application of this moiety to optimize pharmacokinetics (PK) and target engagement.

Technical Whitepaper | Version 1.0

Executive Summary

In the landscape of modern medicinal chemistry, the 3,3-difluoro-3-(2-fluorophenyl)propanoate motif represents a high-value "metabolic armor" scaffold. By integrating a gem-difluoro (

The specific inclusion of the 2-fluorophenyl ring provides a dual advantage: it sterically and electronically blocks the ortho-position from metabolic oxidation (a common clearance pathway for phenyl rings) while modulating the lipophilicity (

Scientific Rationale & Physicochemical Profile

The Gem-Difluoro Effect ( )

The

-

Carbonyl Mimicry: The

group is isopolar with a ketone ( -

Lipophilicity Modulation: Unlike a polar carbonyl which lowers

, the -

Metabolic Blocking: The benzylic position is a notorious "soft spot" for CYP450-mediated hydroxylation. Replacing benzylic hydrogens with fluorine atoms (

bond energy

The 2-Fluorophenyl Advantage

The ortho-fluorine substitution on the phenyl ring serves three critical functions:

-

Metabolic Shunting: It blocks the ortho-position from hydroxylation and reduces the electron density of the ring, making it less susceptible to oxidative metabolism at the para-position.

-

Conformational Locking: The ortho-fluorine induces a specific torsional preference relative to the propanoate tail due to dipole-dipole repulsion, potentially locking the molecule in a bioactive conformation (the "Atropisomer-like" effect).

-

Sigma-Hole Interactions: The fluorine atom can participate in orthogonal multipolar interactions with protein backbone amides or carbonyls.

Physicochemical Data Summary

| Property | Benzylic Methylene ( | Benzylic Ketone ( | Gem-Difluoro ( |

| Bond Angle | |||

| Metabolic Stability | Low (Benzylic oxid.)[1] | Medium (Reducible) | High (Inert) |

| H-Bond Acceptor | No | Yes | Weak (CF...H-N) |

| Lipophilicity ( | Ref | ||

| Dipole Moment | Low | High | Medium-High |

Synthetic Accessibility & Protocols

The synthesis of ethyl 3,3-difluoro-3-(2-fluorophenyl)propanoate requires a precise approach to avoid elimination side products (vinyl fluorides). The most robust route involves the deoxofluorination of the corresponding

Retrosynthetic Analysis

-

Target: Ethyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

-

Precursor: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (

-keto ester) -

Reagents: Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride).

Detailed Experimental Protocol

Caution: Fluorinating agents like DAST and Deoxo-Fluor are thermally unstable and can release HF. All reactions must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

-

Reagents: 2'-Fluoroacetophenone (10.0 mmol), Diethyl carbonate (25.0 mmol), Sodium Hydride (60% dispersion, 22.0 mmol), Toluene (anhydrous).

-

Procedure:

-

Suspend NaH in anhydrous toluene (30 mL) under Argon.

-

Add diethyl carbonate dropwise at

. -

Add a solution of 2'-Fluoroacetophenone in toluene (10 mL) dropwise over 30 minutes.

-

Heat the mixture to reflux (

) for 4 hours. The solution will turn thick/solidify as the enolate forms. -

Cool to

and quench carefully with glacial acetic acid/ice water. -

Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the

-keto ester as a pale yellow oil.

-

Step 2: Deoxofluorination to Gem-Difluoro Ester

-

Reagents:

-keto ester from Step 1 (5.0 mmol), DAST or Deoxo-Fluor (10.0 mmol), Dichloromethane (DCM, anhydrous). -

Procedure:

-

Dissolve the

-keto ester in anhydrous DCM (20 mL) in a Teflon or plastic vessel (glass can be etched by HF byproducts). -

Cool the solution to

(Critical to prevent elimination). -

Add DAST dropwise via syringe.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Quench: Pour the reaction mixture slowly into saturated aqueous

at -

Extract with DCM (

mL). Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is typically a colorless oil.

-

Synthetic Workflow Diagram

Figure 1: Synthetic route for the conversion of 2'-fluoroacetophenone to the target gem-difluoro propanoate.

Metabolic Stability & Mechanism of Action

The primary driver for selecting this scaffold is the mitigation of metabolic liability. The benzylic position is the most reactive site for CYP450 enzymes (specifically CYP3A4 and CYP2D6).

CYP450 Blocking Mechanism

-

H-Atom Abstraction: CYP450 metabolism typically initiates with the abstraction of a hydrogen atom to form a radical.

-

Fluorine Blockade: The

bond is too strong to be broken by the Compound I (FeO3+) species of CYP450. -

Steric Shielding: The Van der Waals radius of Fluorine (

) is larger than Hydrogen (

Metabolic Pathway Diagram

Figure 2: Comparison of metabolic fate between non-fluorinated benzylic analogs and the gem-difluoro scaffold.

Case Studies & Applications

Protease Inhibitors

In the design of serine protease inhibitors, the 3,3-difluoro-3-arylpropanoate motif serves as a transition-state mimic. The electron-withdrawing effect of the

Kinase Inhibitors (Gatekeeper Residues)

Many kinase inhibitors utilize a benzylic ether or ketone linker to access the hydrophobic back pocket. Replacing this with the 3,3-difluoro-3-(2-fluorophenyl) moiety:

-

Maintains the "kink" geometry required to access the pocket.

-

Prevents rapid oxidative clearance.

-

The 2-fluoro group can be positioned to interact with the gatekeeper residue (e.g., T790M in EGFR), improving selectivity.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Middleton, W. J. (1975). New fluorinating reagents.[2] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

Wang, J., et al. (2010). Practical Synthesis of Gem-Difluoro Compounds. Chemical Reviews. Link

Sources

Advanced Safety & Handling Protocols: Fluorinated Phenyl Propanoates

Introduction: The Dual Nature of Fluorinated Esters

In pharmaceutical synthesis, Fluorinated Phenyl Propanoates occupy a critical dual role. They exist primarily in two distinct chemical contexts, each requiring a radically different safety approach:

-

Metabolic Probes & Intermediates: (e.g., Ethyl 3-(4-fluorophenyl)propionate). These are generally stable, lipophilic intermediates used to build fluorinated scaffolds.

-

Activated Esters: (e.g., Pentafluorophenyl propionate). These are highly reactive electrophiles used to drive amide coupling. They are moisture-sensitive, corrosive, and prone to rapid hydrolysis.

This guide moves beyond the generic "wear gloves" advice found in standard SDSs. It provides a mechanistic understanding of the hazards—specifically the release of toxic fluorophenols—and establishes a self-validating safety protocol for research environments.

Physicochemical Profiling & Hazard Identification

The Hydrolysis Hazard Mechanism

The primary hidden danger in this class is hydrolytic instability . Unlike non-fluorinated analogs, the electron-withdrawing nature of the fluorine atoms on the phenyl ring pulls electron density from the ester oxygen, making the carbonyl carbon highly electrophilic.

-

The Reaction: Upon contact with mucosal moisture or atmospheric humidity, these esters hydrolyze to release Propionic Acid and a Fluorophenol .

-

The Risk: Fluorophenols (especially pentafluorophenol) are significantly more acidic (pKa ~5.5) than phenol (pKa ~10), causing immediate chemical burns and potential systemic toxicity if absorbed.

Mechanism Visualization

The following diagram illustrates the divergent hazard pathways based on the degree of fluorination.

Figure 1: Hazard differentiation pathway. High-fluorination esters act as activated acylating agents, creating corrosive hydrolysis byproducts.

Quantitative Hazard Data

| Property | Mono-Fluorinated (Intermediate) | Per-Fluorinated (Activated Reagent) |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) | Skin Corr. 1B (H314) , Eye Dam. 1 (H318) |

| Hydrolytic Half-life | Hours to Days (pH 7) | Minutes (pH 7) |

| Primary Risk | Bioaccumulation, Irritation | Chemical Burns , Inhalation of Acid Vapors |

| Odor Threshold | Mild, Ester-like | Pungent, Acrid (due to hydrolysis) |

Engineering Controls & Personal Protective Equipment (PPE)

Glove Selection: The Permeation Factor

Standard nitrile gloves are often insufficient for fluorinated aromatics due to the "like-dissolves-like" principle. The high lipophilicity of fluorinated rings facilitates rapid permeation through thin nitrile rubber.

-

Protocol:

-

Splash Contact: Nitrile (minimum 5 mil) is acceptable only for incidental splash.

-

Immersion/Handling: For activated esters (pentafluorophenyl), use Silver Shield (Laminate) or Viton gloves.

-

Double Gloving: Recommended.[1] Inner layer: Nitrile (dexterity). Outer layer: Laminate (chemical resistance).

-

Ventilation & Containment

-

Vapor Pressure: While high molecular weight esters have low volatility, the hydrolysis products (propionic acid) are volatile.

-

Requirement: All handling must occur within a certified Fume Hood with a face velocity of 80-100 fpm .

-

Weighing: Use a static-free balance enclosure. Fluorinated powders are often electrostatic and can disperse easily.

Emergency Response Protocols (Self-Validating)

In the event of exposure, the response must be immediate and specific to the hydrolysis products.

Skin Exposure (The "Neutralize & Flush" System)

Do not treat this simply as an acid burn. You must address the lipophilic fluorophenol component.

-

Immediate Action: Blot excess liquid (do not rub).

-

Primary Flush: Rinse with tepid water for 5 minutes.

-

Secondary Treatment (Validation Step): Wash with Polyethylene Glycol (PEG 300 or 400) or a soap/water slurry.

-

Why? Water alone may not efficiently remove the lipophilic fluorophenol residue. PEG acts as a solubilizer to lift the organic contaminant from the skin pores.

-

-

Final Flush: Rinse with water for an additional 15 minutes.

Spill Management Workflow

This workflow ensures that the spill is not just "wiped up" but chemically neutralized.

Figure 2: Logic-driven spill response ensuring neutralization of acidic hydrolysis products.

Storage & Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen .

-

Causality: Oxygen is less of a concern than moisture. Argon is heavier than air and provides a better blanket against humidity intrusion in opened bottles.

-

-

Segregation: Keep away from strong bases (which catalyze hydrolysis) and oxidizers.

Waste Disposal & Regulatory Compliance

Waste Stream Segregation

-

Halogenated Solvents: These compounds must never be mixed with non-halogenated waste. High temperature incineration requires specific scrubbers to capture HF and other fluorinated combustion byproducts.

-

Labeling: Explicitly label waste containers as "Contains Fluorinated Organics - Potential HF Generation upon Combustion."

Regulatory Status

-

TSCA (USA): Many fluorinated intermediates are subject to TSCA Section 5(e) Consent Orders or Significant New Use Rules (SNURs) if they are novel. Ensure R&D exemption documentation is filed.

-

REACH (EU): Check for SVHC (Substance of Very High Concern) status if the fluorinated moiety is persistent.

References

-

PubChem. (2025). Compound Summary: 3-(4-Fluorophenyl)propionic acid.[2][3] National Library of Medicine. [Link]

-

ECHA. (2024). Registration Dossier: Pentafluorophenyl esters and their hydrolysis hazards. European Chemicals Agency. [Link]

-

American Chemical Society (ACS). (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

Sources

Literature review of 3,3-difluoro-3-(2-fluorophenyl)propanoate synthesis

Technical Whitepaper: Advanced Synthesis of 3,3-Difluoro-3-(2-fluorophenyl)propanoates

Executive Summary: The Gem-Difluoro Bioisostere

In modern medicinal chemistry, the introduction of a gem-difluoro group (

This guide focuses on the synthesis of ethyl 3,3-difluoro-3-(2-fluorophenyl)propanoate . This specific scaffold presents a unique challenge: the ortho-fluorine atom on the phenyl ring introduces both steric hindrance and strong electron-withdrawing effects, which can destabilize cationic intermediates in standard fluorination protocols.[1]

We present two distinct, self-validating synthetic pathways:

-

The Process Route: Deoxofluorination of

-keto esters (High atom economy, scalable). -

The Discovery Route: Palladium-catalyzed cross-coupling (Modular, rapid library generation).

Route A: Deoxofluorination of -Keto Esters[1][3]

This is the industry-standard approach for multigram to kilogram scale-up.[1] It relies on the nucleophilic fluorination of a ketone carbonyl using sulfur-based fluorinating agents.

Retrosynthetic Logic

The target molecule is accessed by converting the carbonyl oxygen of ethyl 3-(2-fluorophenyl)-3-oxopropanoate into two fluorine atoms.[1]

-

Precursor: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate.[1]

-

Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) is preferred over DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability and reduced explosion risk during scale-up.[1]

Step-by-Step Protocol

Step 1: Synthesis of the

-

Reagents: 2-Fluorobenzoyl chloride, Potassium ethyl malonate,

, -

Procedure:

-

Charge a reactor with potassium ethyl malonate (2.0 equiv),

(2.5 equiv), and dry acetonitrile. -

Cool to 0°C and add

(3.0 equiv) dropwise. Stir for 3 hours to form the magnesium malonate complex. -

Add 2-fluorobenzoyl chloride (1.0 equiv) dropwise while maintaining temperature

. -

Warm to room temperature and stir overnight.

-

Critical Step: Quench with 1N HCl and reflux for 2 hours to induce decarboxylation.

-

Extract with EtOAc, wash with saturated

, and concentrate.

-

-

Checkpoint: Confirm product via LC-MS (Target Mass: ~210 Da).

Step 2: Deoxofluorination

-

Reagents: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, Deoxo-Fluor, Ethanol (catalytic), DCM (solvent).[1]

-

Procedure:

-

Dissolve the

-keto ester (1.0 equiv) in anhydrous DCM in a Teflon or chemically resistant reactor (Standard glass can be etched by HF byproducts). -

Add catalytic Ethanol (0.2 equiv). Why? Ethanol acts as an initiator, reacting with Deoxo-Fluor to generate HF in situ, which catalyzes the activation of the ketone.

-

Add Deoxo-Fluor (2.5 equiv) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 16–24 hours.

-

Safety: Quench by slow addition to saturated

solution. Caution: Massive

-

-

Purification: Silica gel chromatography (0–10% EtOAc/Hexanes).

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of Deoxofluorination. The reaction proceeds via an activated sulfurane intermediate, followed by fluoride displacement.[3] The ortho-fluoro group stabilizes the transition state via inductive effects but sterically hinders the initial attack.

Route B: Palladium-Catalyzed Cross-Coupling[1]

For medicinal chemistry libraries where diverse aryl groups are needed rapidly, the deoxofluorination route is too linear. The cross-coupling approach allows for the convergent assembly of the difluoro linker.

Retrosynthetic Logic

This route utilizes a pre-functionalized difluoro building block coupled with an aryl boronic acid.

-

Building Block: Ethyl 3-bromo-3,3-difluoropropanoate.[1]

-

Partner: 2-Fluorophenylboronic acid.[1]

-

Catalyst:

or

Step-by-Step Protocol

-

Reagents: Ethyl 3-bromo-3,3-difluoropropanoate (1.0 equiv), 2-Fluorophenylboronic acid (1.5 equiv),

(5 mol%), -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

-

Procedure:

-

In a glovebox or under Argon stream, combine the aryl boronic acid, the difluoro-bromide, and the base in a microwave vial.

-

Add degassed solvent.

-

Add the Pd catalyst last. Seal the vial.

-

Heat to 80°C for 12 hours (or 100°C for 1 hour in microwave).

-

Filter through Celite to remove Pd black.

-

Concentrate and purify via flash chromatography.

-

-

Expert Insight: The ortho-fluoro substituent on the boronic acid significantly slows down the transmetallation step due to steric hindrance. If yields are low (<40%), switch to S-Phos or X-Phos ligands, which are designed to facilitate coupling of sterically hindered biaryls.

Catalytic Cycle (DOT Visualization)

Figure 2: Pd-Catalyzed Cross-Coupling Cycle.[1] The oxidative addition into the C-Br bond adjacent to the CF2 group is facile, but transmetallation is the rate-determining step for ortho-substituted aryls.[1]

Comparative Analysis

| Feature | Route A: Deoxofluorination | Route B: Cross-Coupling |

| Scalability | High (kg scale possible) | Low to Medium (Reagent cost) |

| Safety | Moderate (Requires HF handling protocols) | High (Standard chemical handling) |

| Cost | Low (Starting materials are cheap) | High (Difluoro-bromide is expensive) |

| Diversity | Low (Linear synthesis) | High (Convergent synthesis) |

| Key Risk | Elimination to vinyl fluoride byproduct | Protodeboronation of Ar-B(OH)2 |

Analytical Validation (Self-Validating System)

To ensure the protocol is working, the following analytical signatures must be observed:

-

NMR:

-

Target Signal: The

group will appear as a distinct AB quartet (due to the chiral center if the molecule were chiral, but here it is achiral unless the ester R group is chiral; however, the ortho-F makes the environment complex). Typically, it appears around -100 to -110 ppm (relative to -

Aryl Fluorine: A separate signal around -110 to -120 ppm .[1]

-

Coupling: Look for

coupling constants.

-

-

NMR:

-

Triplet of Triplets: The benzylic carbon (

) will show splitting by both the two fluorine atoms (

-

References

-

Singh, R. P., & Shreve, J. M. (2002).

-Keto Esters with Deoxo-Fluor. Journal of Fluorine Chemistry. -

Sato, K., et al. (2010). Copper-Catalyzed Coupling of Ethyl Bromodifluoroacetate with Aryl Iodides. Chemical Pharmaceutical Bulletin.

-

Zhang, X., et al. (2012). Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids. Journal of Organic Chemistry.

-

Middleton, W. J. (1975). New Fluorinating Reagents.[4] Dialkylaminosulfur Trifluorides. Journal of Organic Chemistry.

-

Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews.

Sources

Thermodynamic Stability of Gem-Difluoro Propanoate Esters: A Mechanistic & Practical Guide

Topic: Thermodynamic Stability of Gem-Difluoro Propanoate Esters Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Fluorine Paradox

In medicinal chemistry, the gem-difluoro propanoate motif represents a critical bioisostere. It is frequently employed to modulate lipophilicity and block metabolic soft spots. However, this moiety introduces a "Fluorine Paradox": while the strong electron-withdrawing nature of fluorine significantly accelerates chemical hydrolysis (thermodynamic instability toward nucleophiles), it often enhances metabolic stability (kinetic resistance) against specific esterases due to steric and electronic repulsion.

This guide dissects the thermodynamic underpinnings of this stability, provides actionable handling protocols, and details the conformational landscapes that drive these unique properties.

Physicochemical Fundamentals

The Inductive Effect & Carbonyl Electrophilicity

The thermodynamic stability of gem-difluoro esters is governed primarily by the strong inductive effect ($ -I $) of the

-

Mechanism: The fluorine atoms pull electron density through the

-framework, destabilizing the ground state of the ester and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon. -

Quantitative Impact (pKa Shift): The effect is best quantified by the acidity of the corresponding parent acids.

-

Propanoic Acid: pKa

4.88 -

2,2-Difluoropropanoic Acid: pKa

1.34 -

Delta:

units.

-

This massive shift indicates that the leaving group ability of the corresponding alkoxide in a hydrolysis event is not the driver; rather, the susceptibility of the carbonyl to nucleophilic attack is drastically increased.

Conformational Landscape: The Gauche Effect

Thermodynamic stability is also a function of conformation. Gem-difluoro esters do not adopt a random rotameric distribution. They are locked into specific conformations due to the Gauche Effect and dipole minimization.

-

The Gauche Effect: In 1,2-disubstituted ethanes (and analogous ester chains), highly electronegative substituents (F) and electron donors (C-H or lone pairs) prefer a gauche (synclinal) orientation rather than anti (antiperiplanar). This is driven by

hyperconjugation. -

Dipole Minimization: The C-F dipoles orient themselves to minimize repulsion with the carbonyl dipole (

).

Figure 1: Conformational drivers favoring the gauche orientation in gem-difluoro systems.

Stability Analysis: Chemical vs. Metabolic

Chemical Hydrolysis (Thermodynamic Instability)

Under alkaline conditions, gem-difluoro propanoates hydrolyze significantly faster than their non-fluorinated counterparts.

Data Presentation: Comparative Stability Metrics

| Property | Ethyl Propanoate (Non-F) | Ethyl 2,2-Difluoropropanoate | Impact of Fluorine |

| pKa (Parent Acid) | 4.88 | 1.34 | ~3.5 unit drop (Increased Acidity) |

| Taft | -0.10 (Ethyl) | ~ +2.0 (Est. for | Strong Electron Withdrawal |

| Hydrolysis Rate ( | 1.0 (Reference) | > 100x (Predicted) | Rapid Chemical Hydrolysis |

| LogP (Lipophilicity) | ~1.2 | ~1.5 - 1.8 | Modulated (Polarity vs Bulk) |

The Taft Equation Application:

To predict the specific rate enhancement, we apply the Taft Equation:

Metabolic Stability (Enzymatic Resistance)

Contrary to chemical hydrolysis, gem-difluoro esters often exhibit superior metabolic stability.

-

Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Two geminal fluorines create a "shield" that prevents esterases (e.g., Carboxylesterase 1/2) from effectively seating the carbonyl in the catalytic triad.

-

Electronic Repulsion: The high electron density of the fluorine shell can repel the nucleophilic serine residue in the enzyme active site.

Experimental Protocols

Synthesis: The Reformatsky Reaction

The most robust method to synthesize thermodynamically stable gem-difluoro esters is the Reformatsky reaction. This protocol avoids strong bases that could lead to premature hydrolysis or decomposition.

Protocol: Synthesis of Ethyl 2,2-Difluoro-3-hydroxyalkanoates

-

Activation: In a flame-dried 3-neck flask, suspend Zinc dust (1.5 equiv) in anhydrous THF (0.5 M) . Activate with TMSCl (0.05 equiv) at room temperature for 15 mins.

-

Addition: Add the aldehyde/ketone electrophile (1.0 equiv).

-

Initiation: Dropwise add Ethyl Bromodifluoroacetate (1.2 equiv) . Note: An exotherm is expected; control temp at 40-50°C.

-

Reflux: Heat to mild reflux for 2-4 hours to ensure completion.

-

Quench: Cool to 0°C and quench with 1M HCl . Critical: Do not use strong base for workup to avoid hydrolyzing the sensitive difluoro ester.

-

Purification: Extract with Et2O, dry over MgSO4, and distill. Silica gel chromatography can be used, but minimize exposure time as acidic silica can degrade the ester over prolonged periods.

Stability Testing Workflow

To validate the stability profile for a drug candidate, use the following self-validating workflow.

Figure 2: Experimental workflow for differentiating chemical vs. metabolic stability.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis. Journal of Physical Chemistry A, 107, 107-112. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Kouzyai, H., et al. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(10), 1153-1157. Link

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Technical Guide: Solubility Profiling of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

The following technical guide details the solubility profile and characterization strategy for Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate . This document is structured for researchers and drug development scientists requiring rigorous physicochemical data and experimental protocols.

Executive Summary & Compound Identity

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate is a specialized fluorinated building block, likely utilized as a pharmaceutical intermediate or a bioisostere for carbonyl-containing scaffolds. Structurally, it features a benzylic gem-difluoro moiety, which significantly alters its lipophilicity and metabolic stability compared to its non-fluorinated analogs.

This guide provides a comprehensive solubility profile derived from Quantitative Structure-Property Relationship (QSPR) principles and analogous fluorinated ester behaviors, alongside validated protocols for experimental verification.

Structural Characterization[1]

-

Chemical Name: Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

-

Molecular Formula: C₁₀H₉F₃O₂

-

Molecular Weight: 218.17 g/mol

-

Structural Features:

-

Lipophilic Core: 2-Fluorophenyl ring attached to a gem-difluoro carbon.

-

Hydrolysable Handle: Methyl ester group.

-

Electronic Effect: The CF₂ group is strongly electron-withdrawing, reducing the electron density of the adjacent phenyl ring and increasing the acidity of the alpha-protons (C2 position).

-

| Property | Value (Predicted/Analog-Based) | Significance |

| Physical State | Colorless to pale yellow liquid | Handling requires volumetric pipetting. |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; poor aqueous solubility. |

| pKa | N/A (Non-ionizable core) | Solubility is pH-independent unless hydrolysis occurs. |

| Hydrogen Bond Donors | 0 | Limited interaction with protic solvents. |

| Hydrogen Bond Acceptors | 5 (2 O, 3 F) | Soluble in polar aprotic solvents. |

Solubility Profile & Solvent Compatibility

The presence of the gem-difluoro group and the fluorophenyl ring renders this compound significantly more lipophilic than methyl 3-phenylpropanoate. It exhibits "Class II/IV" behavior in the Biopharmaceutics Classification System (BCS) context—low solubility, high permeability.

Solubility Data Matrix

Note: Values are estimated based on structural analogs (e.g., Methyl 2,2-difluoro-2-phenylacetate).

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application |

| Chlorinated | Dichloromethane (DCM) | Excellent | > 100 | Synthesis, Extraction |

| Chlorinated | Chloroform | Excellent | > 100 | NMR Analysis |

| Polar Aprotic | DMSO | High | > 50 | Stock Solutions, Bio-assays |

| Polar Aprotic | DMF / DMAc | High | > 50 | Reaction Medium |

| Polar Aprotic | Acetonitrile (MeCN) | High | > 50 | HPLC Mobile Phase |

| Esters | Ethyl Acetate | Good | 20 – 50 | Extraction, Chromatography |

| Alcohols | Methanol / Ethanol | Good | 10 – 30 | Protodefluorination risk (low) |

| Hydrocarbons | Hexanes / Heptane | Moderate | 1 – 10 | Purification (Wash) |

| Aqueous | Water / PBS (pH 7.[1]4) | Poor | < 0.05 | Biological Media |

Critical Stability Warning: Hydrolysis

As a methyl ester, this compound is susceptible to hydrolysis in aqueous environments, particularly at extreme pH levels.

-

Acidic pH (< 2): Slow hydrolysis to the carboxylic acid.

-

Basic pH (> 9): Rapid saponification to 3,3-difluoro-3-(2-fluorophenyl)propanoic acid.

-

Recommendation: All aqueous solubility studies must be limited to < 4 hours or conducted in buffered media at pH 5–7 to maintain structural integrity.

Experimental Protocols (Self-Validating Systems)

To establish the exact solubility profile for your specific lot, follow these tiered protocols. These workflows ensure data integrity and distinguish between kinetic (dissolution rate) and thermodynamic (equilibrium) solubility.

Tier 1: Kinetic Solubility Assessment (Visual)

Objective: Rapidly determine the approximate solubility range to guide solvent selection for synthesis or purification.

Protocol:

-

Weigh 10 mg of the compound into a clear 4 mL glass vial.

-

Add solvent in stepwise aliquots: 100 µL, 400 µL, 500 µL, 1000 µL .

-

Vortex for 30 seconds after each addition.

-

Observation Criteria:

-

Soluble: Clear solution, no particulates, no "oiling out."

-

Insoluble: Visible droplets (if liquid) or solid particles.

-

-

Calculation: Solubility (S) = Mass (mg) / Volume (mL).

Tier 2: Thermodynamic Solubility by HPLC

Objective: Quantify exact solubility in aqueous buffers or biorelevant media.

Protocol:

-

Saturation: Add excess compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a chemically resistant tube.

-

Equilibration: Shake at 25°C for 24 hours. Crucial: Protect from light to prevent potential photolytic defluorination.

-

Filtration: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PTFE filter (avoid Nylon, which may bind lipophilic esters).

-

Quantification: Dilute filtrate 1:1 with Acetonitrile to prevent precipitation and analyze via HPLC-UV (254 nm).

-

Validation: Run a standard curve (0.1 – 100 µg/mL) in Acetonitrile/Water to calculate concentration.

Visualizations

Solubility Screening Workflow

This decision tree guides the researcher through the solvent selection process based on the compound's behavior.

Figure 1: Kinetic solubility screening workflow for rapid solvent categorization.

Chemical Stability & Hydrolysis Pathway

Understanding the degradation pathway is vital for accurate solubility measurement in aqueous media.

Figure 2: Hydrolysis pathway in basic aqueous media, leading to the formation of the more soluble free acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52916857, Methyl 3,3-difluoropropanoate. Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Contextual grounding for gem-difluoro lipophilicity).

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews.

- Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Technical Guide: Ortho-Fluorophenyl Gem-Difluoro Building Blocks in Medicinal Chemistry

Executive Summary

This technical guide analyzes the structural utility, physicochemical profile, and synthetic accessibility of ortho-fluorophenyl gem-difluoro building blocks. In modern drug discovery, the strategic incorporation of fluorine is no longer just about metabolic blocking; it is a tool for precise conformational control. The specific motif of an ortho-fluorine atom adjacent to a gem-difluoroalkyl group (

Structural Rationale: The Ortho-Fluorine/Gem-Difluoro Interaction

The introduction of an ortho-fluorine atom onto a phenyl ring bearing a gem-difluoro group is not merely an additive change; it creates a "privileged" conformational lock.

Conformational Locking via Electrostatic Repulsion

In a standard phenyl-alkyl system, the bond between the aromatic ring and the

-

Dipole-Dipole Repulsion: The C-F bond on the aromatic ring and the C-F bonds on the gem-difluoro group are both highly polarized. To minimize electrostatic repulsion, the molecule adopts a specific torsion angle, often twisting the

group out of coplanarity with the aromatic ring. -

Steric Bulk: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). The ortho-fluorine creates a steric clash that disfavors planar conformations, forcing the substituent into a defined vector.

Impact on Drug Design:

This "pre-organization" reduces the entropic penalty (

Bioisosterism

The

-

Carbonyls (

): The -

Ethers (

): The

Physicochemical Profiling

The integration of ortho-fluorine and gem-difluoro moieties alters the physicochemical landscape of the molecule.[4]

| Property | Effect of ortho-F/gem-difluoro Combination | Mechanism |

| Lipophilicity (LogP) | Increase (+0.3 to +0.7 units typically) | Fluorine's low polarizability and high hydrophobicity increase partitioning into lipid bilayers compared to C-H or C=O. |

| Acidity (pKa) | Decrease (Acidifying) | Strong inductive effect (-I). An amine or alcohol attached to the |

| Metabolic Stability | Variable (Context Dependent) | The C-F bond is oxidation-resistant (approx. 110 kcal/mol). However, conformational locking can sometimes expose other parts of the molecule to CYP450 enzymes if not modeled correctly. |

| Permeability | Increase | Removal of H-bond donors/acceptors (relative to C=O or C-OH) and increased lipophilicity generally aids passive diffusion. |

Synthetic Methodologies

Synthesizing these building blocks requires handling reactive fluorinating agents or specialized cross-coupling reagents.[5] Below are the two primary workflows.

Pathway A: Deoxyfluorination (Nucleophilic)

The most common route to gem-difluoro motifs is the deoxyfluorination of carbonyl precursors (aldehydes or ketones).

-

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.

-

Protocol Note: When an ortho-fluorine is present, the carbonyl carbon is more electron-deficient, potentially accelerating the reaction but also increasing the risk of side reactions (e.g., elimination).

Pathway B: Difluoroalkylation (Radical/Metal-Catalyzed)

For introducing larger

-

Reagents: Difluoroalkyl halides (

) or sulfinates. -

Catalysts: Copper (Cu) or Palladium (Pd) based systems, often requiring photocatalysis (Ir/Ru) for radical generation.

Visualization of Synthetic Workflows

Caption: Dual synthetic pathways for accessing ortho-fluorophenyl gem-difluoro scaffolds via deoxyfluorination or cross-coupling.

Experimental Protocols

Protocol: Deoxyfluorination of 2-Fluorobenzaldehyde

Objective: Synthesis of 1-(difluoromethyl)-2-fluorobenzene.

-

Safety Check: DAST is thermally unstable and releases HF on contact with water. Perform all operations in a fume hood behind a blast shield. Use plastic (polypropylene) labware if possible, or dry glassware.

-

Preparation: Dissolve 2-fluorobenzaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under Nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Dropwise add DAST (1.5 - 2.0 equiv). Note: The ortho-fluorine withdraws density, making the carbonyl highly electrophilic; exotherm may be sharper than unsubstituted analogs.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by

NMR (look for the appearance of the -

Quenching: Cool to 0°C. Very slowly quench with saturated aqueous

. Caution: Vigorous -

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol: Copper-Mediated Difluoroalkylation

Objective: Coupling of 2-fluoro-iodobenzene with ethyl bromodifluoroacetate.

-

Setup: In a flame-dried Schlenk tube, combine copper powder (2.0 equiv) and 2-fluoro-iodobenzene (1.0 equiv).

-

Solvent: Add anhydrous DMSO (0.5 M).

-

Reagent: Add ethyl bromodifluoroacetate (1.2 equiv).

-

Activation: Stir at 50–60°C for 12 hours under Argon.

-

Workup: Dilute with EtOAc, wash with water and brine (to remove DMSO).

-

Purification: Column chromatography.

Case Study: Conformational Control in Macrocycles

A pivotal study by AstraZeneca (Cogswell et al.) highlighted the complexity of this motif [1]. They utilized a difluoroalkoxyphenyl moiety within a macrocyclic kinase inhibitor.

-

The Goal: Use the gem-difluoro group to lock the macrocycle into a bioactive conformation using the "fluorine gauche effect" and steric bulk.

-

The Result:

-

The non-fluorinated analog existed as a single major conformer (trans-amide).[3]

-

The fluorinated analog (

) introduced an equilibrium between trans (major) and cis (minor) amide forms.[2] -

Outcome: Surprisingly, the fluorinated compound was less metabolically stable.[1][2][6] The conformational flux exposed a metabolic hotspot that was hidden in the rigid non-fluorinated parent.

-

-

Lesson: While ortho-fluoro gem-difluoro groups are powerful locking tools, they must be modeled to ensure they do not lock the molecule into a state that exposes labile sites or induces unwanted equilibria.

Diagram: The Ortho-Fluorine Conformational Lock

This diagram illustrates the steric and electrostatic forces that define the geometry of these building blocks.

Caption: Electrostatic repulsion between ortho-F and gem-CF2 restricts rotation, locking the bioactive conformation.

References

-

Cogswell, T. J., et al.[6] "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 2024.[6][7] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Holovach, S., et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry."[8] Chemistry – A European Journal, 2022. Link

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, high-fidelity protocol for the synthesis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate .

This guide prioritizes the Deoxofluorination of

Part 1: Strategic Overview & Retrosynthesis

The target molecule features a gem-difluoro moiety at the benzylic position (C3). This structural motif acts as a bioisostere for the carbonyl group, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

Why This Route?

-

Regiospecificity: Direct fluorination of propanoates is non-selective. Deoxofluorination of a ketone precursor ensures the fluorine atoms are installed exclusively at the C3 position.

-

Meldrum's Acid Advantage: Synthesizing the

-keto ester precursor via Meldrum's acid (rather than Claisen condensation) prevents self-condensation side products and allows for a "clean" methanolysis to the methyl ester. -

Safety Profile: We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST. Deoxo-Fluor is thermally more stable and releases HF less vigorously upon hydrolysis, though strict safety protocols remain mandatory.

Retrosynthetic Pathway

Figure 1: Retrosynthetic logic flow ensuring regiospecific installation of the gem-difluoro group.

Part 2: Experimental Protocols

Phase A: Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Rationale: The direct Claisen condensation of 2-fluoroacetophenone often requires strong bases (NaH) and can lead to polymerization. The Oikawa Meldrum's acid method is milder and higher yielding.

Reagents & Materials

-

2-Fluorobenzoyl chloride (1.0 eq): Electrophile.

-

Meldrum's Acid (1.0 eq): Nucleophile equivalent.

-

Pyridine (2.0 eq): Base/Acid scavenger.

-

Dichloromethane (DCM): Solvent (Anhydrous).

-

Methanol (Excess): Nucleophile for ring opening.

Step-by-Step Protocol

-

Acylation:

-

Dissolve Meldrum's acid (10.0 g, 69.4 mmol) in anhydrous DCM (100 mL) under Nitrogen atmosphere.

-

Cool to 0°C. Add Pyridine (11.2 mL, 139 mmol) dropwise over 10 minutes.

-

Add 2-Fluorobenzoyl chloride (11.0 g, 69.4 mmol) dropwise. The solution will turn orange/red.

-

Critical Checkpoint: Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by TLC (formation of polar adduct).

-

Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine. Wash with brine. Dry organic layer over

and concentrate in vacuo.

-

-

Methanolysis (Decarboxylation):

-

Dissolve the crude acyl-Meldrum's acid residue in anhydrous Methanol (150 mL).

-

Heat to reflux (65°C) for 4 hours.

-

Mechanism:[1][2][3][4][5][6] The nucleophilic attack of MeOH opens the ring, followed by thermal decarboxylation of the unstable carboxylic acid intermediate.

-

Concentrate the methanol in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Expected Yield: 85-90% as a pale yellow oil.

-

Phase B: Deoxofluorination (The Critical Step)

Rationale: Converting the C=O to

Reagents & Materials

-

Precursor (Phase A Product): 1.0 eq.

-

Deoxo-Fluor® (50% in Toluene): 2.5 eq. (Excess required to drive reaction to completion).

-

DCM (Anhydrous): Solvent.

-

Ethanol (Catalytic, 0.2 eq): Optional accelerator (generates HF in situ).

Step-by-Step Protocol

-

Setup:

-

Safety: Perform in a well-ventilated fume hood. Have Calcium Gluconate gel readily available.

-

Charge a Teflon or HDPE vessel (glass can be etched by HF byproducts) with Methyl 3-(2-fluorophenyl)-3-oxopropanoate (5.0 g, 25.5 mmol).

-

Dissolve in anhydrous DCM (25 mL).

-

-

Addition:

-

Cool to 0°C.[7]

-

Add Deoxo-Fluor solution (dropwise) under

. Note: Exothermic reaction. -

Add catalytic Ethanol (20

L) if reaction is sluggish (rarely needed for benzylic ketones).

-

-

Reaction:

-

Allow to warm to RT.[8]

-

Heat to 45°C (reflux) for 16–24 hours.

-

Monitoring: Monitor by

NMR. Disappearance of the ketone signal and appearance of a new signal around -100 ppm (gem-difluoro).

-

-

Quench (Hazardous Operation):

-

Purification:

-

Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Note: The product is less polar than the starting keto-ester.

-

Part 3: Data Analysis & Validation

Expected Analytical Data

| Parameter | Method | Expected Value/Observation |

| Appearance | Visual | Clear, colorless to pale yellow oil |

| CDCl3 | ||

| CDCl3 | ||

| MS (ESI) | LC-MS |

Troubleshooting Guide

-

Issue: Presence of vinyl fluoride (elimination product).

-

Cause: Reaction temperature too high or basic workup too aggressive.

-

Solution: Lower reaction temp to RT and extend time to 48h. Ensure anhydrous conditions.

-

-

Issue: Incomplete conversion.

-

Cause: Steric hindrance or deactivated Deoxo-Fluor.

-

Solution: Add fresh Deoxo-Fluor (0.5 eq) and increase temp to 50°C.

-

Part 4: Safety & Handling (Critical)

Deoxo-Fluor releases HF upon contact with moisture.

-

Glassware: Use Teflon/PFA containers for the fluorination step if possible. If using glass, inspect for etching post-reaction.

-

Skin Contact: Immediate application of Calcium Gluconate gel is required for any suspected exposure.

-

Waste: Quenched aqueous waste contains Fluoride ions. Dispose of according to specific halogenated waste protocols.

Part 5: Process Visualization

Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis protocol.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[11] 2. A general and versatile synthesis of

-keto esters.[12] The Journal of Organic Chemistry, 43(10), 2087–2088. -

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. The Journal of Organic Chemistry, 64(19), 7048–7054.

-

Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST.[8] Synthesis, 2002(17), 2561-2578.

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578.

Sources

- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02152K [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.de [thieme-connect.de]

- 12. aklectures.com [aklectures.com]

Application Notes & Protocols: Strategic Hydrolysis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the hydrolysis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate to its corresponding carboxylic acid, 3,3-difluoro-3-(2-fluorophenyl)propanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. We delve into the mechanistic principles underpinning this reaction, with a special focus on the electronic influence of the gem-difluoro and fluorophenyl moieties. A detailed, field-tested protocol for base-catalyzed hydrolysis is presented, alongside a comparative analysis of various reaction conditions to allow for methods optimization. The guide includes workflow diagrams, troubleshooting advice, and essential safety protocols for handling fluorinated organic compounds.

Part 1: Reaction Principles & Mechanistic Insights

The hydrolysis of an ester to a carboxylic acid is a foundational reaction in organic synthesis. The specific substrate, Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate, possesses unique electronic features that significantly influence the reaction kinetics and conditions. The reaction can be effectively catalyzed by either acid or base, though base-catalyzed hydrolysis (saponification) is generally preferred for its irreversibility and typically higher yields.[1][2]

The Role of Fluorine in Activating the Ester

The presence of two fluorine atoms on the carbon adjacent to the phenyl ring (the C3 position) dramatically increases the electrophilicity of the ester's carbonyl carbon. Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect, which is relayed through the molecule's carbon backbone. This effect polarizes the carbonyl group (C=O), making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack by a hydroxide ion (in base-catalyzed hydrolysis) or water (in acid-catalyzed hydrolysis).[3][4] This electronic activation often allows the reaction to proceed under milder conditions and at a faster rate compared to non-fluorinated analogues.[5]

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is a multi-step process that proceeds via a nucleophilic acyl substitution pathway.[2] The key steps are:

-

Nucleophilic Attack: A hydroxide ion (e.g., from LiOH, NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

-

Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the methoxide ion (⁻OCH₃), which is a suitable leaving group.

-

Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and forms a stable carboxylate salt and methanol.[1][2] This final step drives the entire reaction to completion.

-

Protonation (Work-up): To obtain the final neutral carboxylic acid, an acidic work-up (e.g., with HCl) is required to protonate the carboxylate salt.

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Part 2: Comparative Analysis of Hydrolysis Conditions

The choice of base, solvent, temperature, and reaction time can be tailored to optimize the hydrolysis for yield, purity, and scale. Below is a summary of common conditions used for the hydrolysis of methyl esters, which are applicable to the target substrate.

| Parameter | Condition A: LiOH / THF-H₂O | Condition B: NaOH / MeOH-H₂O | Condition C: H₂SO₄ / Dioxane-H₂O | Rationale & Considerations |

| Reagent | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) | LiOH is often preferred for its high solubility in mixed aqueous-organic solvents and can be milder, reducing side reactions.[6] NaOH is a cost-effective and strong base.[2] H₂SO₄ is a standard acid catalyst. |

| Solvent | Tetrahydrofuran (THF) / Water | Methanol (MeOH) / Water | Dioxane / Water | A co-solvent like THF or Dioxane is necessary to solubilize the organic ester in the aqueous medium containing the hydroxide or acid. Methanol is also effective but can potentially lead to transesterification as a competing reversible reaction. |

| Temperature | 0 °C to Room Temp. (~25 °C) | Room Temp. to 40 °C | 50 °C to Reflux | Due to the electronic activation by the fluorine atoms, the reaction can often be run at or below room temperature under basic conditions. Acid-catalyzed hydrolysis is an equilibrium process and typically requires heat to proceed at a reasonable rate.[1] |

| Equivalents | 1.5 - 3.0 eq. of Base | 1.5 - 3.0 eq. of Base | Catalytic (0.1 eq) to Stoichiometric | Saponification is stoichiometric; an excess of base ensures the reaction goes to completion. Acid hydrolysis is catalytic, but an excess of water is needed to push the equilibrium.[1] |

| Pros | Mild conditions, high yield, excellent for sensitive substrates. | Cost-effective, fast reaction rate. | Useful if the molecule contains base-sensitive functional groups. | |

| Cons | Higher cost of LiOH. | Can be too harsh for some substrates, potential for side reactions. | Reversible reaction, may not go to completion, requires higher temperatures. |

Part 3: Detailed Experimental Protocol (Base-Catalyzed)

This protocol details a reliable and scalable method using lithium hydroxide in a THF/water solvent system.

Materials and Reagents

-

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF), ACS grade

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc), ACS grade

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate (1.0 eq) in a 2:1 mixture of THF and deionized water (e.g., 10 mL THF and 5 mL water per 1 g of ester).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate container, dissolve lithium hydroxide monohydrate (1.5 eq) in a minimum amount of deionized water and add it dropwise to the stirring ester solution.

-